N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorinated methoxyphenyl group, and a dimethylphenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Dimethylphenoxyacetamide Moiety: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(4-chlorophenethyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H22ClNO5 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C26H22ClNO5/c1-15-7-6-8-16(2)25(15)32-14-22(29)28-23-18-9-4-5-10-20(18)33-26(23)24(30)17-11-12-21(31-3)19(27)13-17/h4-13H,14H2,1-3H3,(H,28,29) |
InChI Key |
FKZZHRLLRANYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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